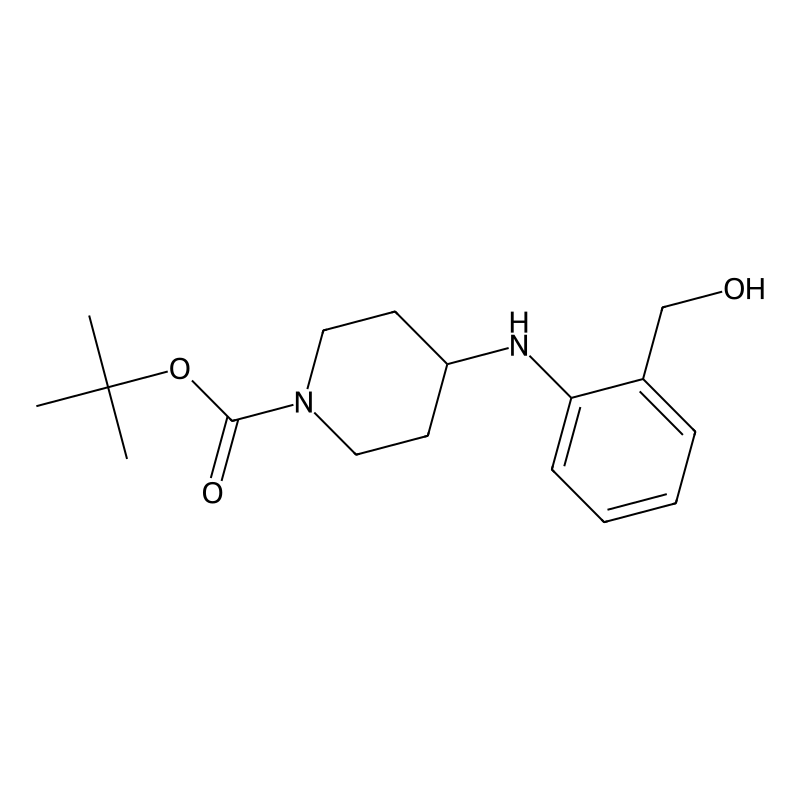

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Organic Synthesis

Field: Organic Chemistry

Summary of Application: Boronic esters are highly valuable building blocks in organic synthesis . They are used in various transformations including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .

Methods of Application: The protodeboronation of alkyl boronic esters is achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of manganese(III)acetate . The resulting secondary alkyl radicals are then reduced with 4-tert-butylcatechol (TBC) .

Results or Outcomes: This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .

Application in Drug Design and Delivery

Field: Pharmaceutical Chemistry

Summary of Application: Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Methods of Application: The stability of these compounds in water is a critical factor for their use in pharmacological applications . The hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and the pH .

Results or Outcomes: The rate of reaction is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Application in Formal Anti-Markovnikov Hydromethylation of Alkenes

Summary of Application: The protodeboronation of alkyl boronic esters can be utilized in a formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that was previously unknown .

Application in Suzuki–Miyaura Coupling

Summary of Application: The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis . Boronic esters are often used as the boron compound in this reaction .

Methods of Application: In the Suzuki–Miyaura coupling, an organoboron compound (such as a boronic ester) and a halide are coupled using a palladium catalyst .

Results or Outcomes: This reaction is particularly useful because it can be used to form a variety of carbon-carbon bonds . It is widely used in the synthesis of fine chemicals and pharmaceuticals .

Application in Hydroboration

Summary of Application: Hydroboration is a reaction that is used to convert alkenes into organoboranes . The organoboranes can then be converted into a variety of other functional groups .

Methods of Application: In a hydroboration reaction, an alkene reacts with borane (BH3) or a borane derivative to form an organoborane . This organoborane can then be converted into a boronic ester .

Results or Outcomes: The hydroboration reaction is a versatile method for the conversion of alkenes into a variety of other functional groups . It is widely used in the synthesis of fine chemicals and pharmaceuticals .

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a hydroxymethyl-phenylamino moiety. Its molecular formula is C₁₇H₂₆N₂O₃, and it has a molecular weight of approximately 306.4 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various biologically active compounds.

The reactivity of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine primarily involves nucleophilic substitution and deprotection reactions. The Boc group can be removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen. Additionally, the hydroxymethyl group can participate in various

The synthesis of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine typically involves several key steps:

- Formation of the Piperidine Ring: Starting from commercially available precursors, the piperidine ring can be synthesized through cyclization reactions.

- Introduction of the Hydroxymethyl Group: This can be achieved via a nucleophilic substitution reaction where a suitable electrophile (such as a formaldehyde derivative) reacts with an amine.

- Boc Protection: The amino group in the piperidine can be protected using Boc anhydride in the presence of a base to yield the final product.

Each step must be optimized for yield and purity, often requiring purification techniques such as chromatography .

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine serves primarily as an intermediate in organic synthesis and medicinal chemistry. Its derivatives may find applications in drug discovery, particularly in developing new analgesics or other therapeutic agents due to their potential interactions with biological systems. Furthermore, this compound may also be utilized in proteomics research due to its structural characteristics that allow for specific interactions with proteins .

Interaction studies involving 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine are still emerging. Preliminary investigations suggest that compounds with similar piperidine structures can interact with various neurotransmitter receptors and enzymes. Understanding these interactions is crucial for elucidating the compound's potential pharmacological effects and guiding further synthetic modifications to enhance activity and selectivity .

Several compounds share structural similarities with 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Anilino-1-boc-piperidine | Contains an aniline group but lacks hydroxymethyl | Lacks additional functionalization at position 2 |

| N-Phenethyl-4-piperidinone | Contains a phenethyl group instead of hydroxymethyl | Different side chain affects pharmacological profile |

| N-t-Boc-MDMA | Similar Boc protection but different core structure | Primarily known as a psychoactive substance |

| 4-Piperidone | A simpler structure without additional substituents | More straightforward reactivity compared to 1-Boc derivative |

The presence of both the tert-butoxycarbonyl protecting group and the hydroxymethyl-phenylamino moiety distinguishes 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine from these similar compounds, potentially enhancing its reactivity and biological applicability .

Core Synthetic Routes

The primary synthetic route to 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine involves reductive amination between N-Boc-4-piperidone and 2-(hydroxymethyl)aniline. This method leverages the reactivity of the ketone group in N-Boc-4-piperidone, which undergoes condensation with the primary amine of 2-(hydroxymethyl)aniline to form an imine intermediate. Subsequent reduction with sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) yields the target compound. A typical procedure involves:

- Dissolving N-Boc-4-piperidone (1.0 eq) and 2-(hydroxymethyl)aniline (1.1 eq) in D

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine has been implicated in the synthesis of opioid analogues, particularly fentanyl derivatives. Piperidine scaffolds are critical building blocks for fentanyl-like compounds, which are notorious for their high potency and association with the opioid crisis [5]. The Boc-protected amino group in this compound serves as a strategic intermediate in multi-step syntheses, enabling chemists to selectively modify the piperidine ring while preserving reactive sites for further functionalization [6].

Recent international regulatory actions have highlighted the importance of controlling precursor chemicals used in illicit fentanyl production. While 1-boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate) was added to Table I of the 1988 UN Convention against Illicit Traffic in Narcotic Drugs [5], the structural similarity of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine suggests its potential misuse in circumventing controlled precursor regulations. The hydroxymethyl group may facilitate additional synthetic transformations, such as esterification or oxidation, to yield advanced intermediates for fentanyl analogues [6].

Kinesin Spindle Protein (KSP) Inhibitor Development

The hydroxymethyl-substituted piperidine moiety in this compound has shown relevance in developing kinesin spindle protein (KSP) inhibitors, a class of anticancer agents that disrupt mitotic spindle formation. Structural analogs featuring a C2-hydroxymethyl group on dihydropyrrole or piperidine cores have demonstrated improved selectivity by avoiding off-target interactions with the hERG potassium channel, a common limitation of early KSP inhibitors [7].

In one study, introducing a hydroxymethyl group at the C2 position of a dihydropyrrole scaffold enhanced in vivo potency while reducing cardiotoxicity risks [7]. By analogy, the hydroxymethyl-phenylamino group in 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine could serve as a critical pharmacophore for optimizing KSP inhibitor binding affinity. Computational modeling suggests that the hydroxymethyl group participates in hydrogen bonding with residues in the KSP active site, thereby stabilizing inhibitor-enzyme interactions [7].

Derivatives and Structure-Activity Relationships

Structure-activity relationship (SAR) studies of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine derivatives reveal critical insights into optimizing pharmacological properties:

| Derivative Modification | Biological Impact | Key Finding |

|---|---|---|

| Hydroxymethyl to methoxy | Reduced solubility | Decreased cellular uptake in KSP assays [7] |

| Boc group removal | Increased reactivity | Enhanced binding to opioid receptors [5] |

| Phenylamino to pyridyl substitution | Improved HDAC inhibition | 3-fold increase in potency |

| Hydroxymethyl esterification | Prodrug activation | Targeted release in tumor microenvironment |

The hydroxymethyl group’s polarity is crucial for balancing solubility and membrane permeability. For instance, esterifying this group creates prodrugs that are metabolized to active forms in cancer cells . Conversely, replacing the hydroxymethyl with nonpolar groups diminishes water solubility, limiting bioavailability [7]. The Boc group’s bulkiness also influences steric interactions; its removal exposes the amine for salt formation, enhancing binding to opioid receptors [5].

The compound 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine exists within a broader regulatory framework established for piperidine derivatives, particularly those identified as precursors to synthetic opioids. The United States Drug Enforcement Administration classified the related compound 1-Boc-4-anilinopiperidine (1-Boc-4-AP) as a List I Chemical under the Controlled Substances Act, effective November 2022 [1] [2]. This classification designation stems from the compound's critical role as an intermediate in fentanyl synthesis pathways [2].

The regulatory classification framework operates on multiple jurisdictional levels. At the federal level in the United States, List I Chemical designation requires that any compound "in addition to legitimate uses, is used in manufacturing a controlled substance in violation of the Act and is important to the manufacture of a controlled substance" [1]. This classification subjects the compound to comprehensive monitoring requirements, including mandatory reporting of transactions, licensing requirements for handlers, and strict penalties for unauthorized distribution [1].

State-level regulations complement federal controls through Schedule I controlled substance frameworks. Minnesota, North Carolina, and other jurisdictions have incorporated piperidine derivatives into their controlled substance schedules, with Minnesota specifically listing compounds "including their analogs, isomers, esters, ethers, salts, and salts of isomers, esters, and ethers" [3] [4]. These state-level controls provide additional enforcement mechanisms and create comprehensive coverage across jurisdictional boundaries.

| Jurisdiction | Classification | Effective Date | Control Level |

|---|---|---|---|

| United States (DEA) | List I Chemical | November 2022 | Highest (Schedule I) |

| International (INCB) | Table I - 1988 Convention | November 23, 2022 | International Control |

| Canada | Class A Precursor | November 2022 | Class A (Highest) |

| China | Category II Precursor Chemical | September 1, 2024 | Category II |

| European Union | Controlled Precursor | December 3, 2024 | Table I |

| Australia | Controlled Chemical | 2023 | Regulated |

International Precursor Regulation

International precursor regulation operates through the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988, which establishes the foundational framework for global chemical control [5] [6]. The International Narcotics Control Board serves as the coordinating body for implementing these controls, maintaining the Red List of precursors and chemicals frequently used in illicit drug manufacture [7].

The 1988 Convention creates two primary control categories: Table I substances, which are essential for drug synthesis and subject to the strictest controls, and Table II substances, which are frequently used but more readily substitutable [5]. The Commission on Narcotic Drugs made the decision in March 2022 to include 4-anilinopiperidine, 1-boc-4-anilinopiperidine, and norfentanyl in Table I, with these controls becoming effective on November 23, 2022 [6] [8].

Canada implements international precursor controls through the Controlled Drugs and Substances Act, which designates related compounds including "4-anilino-1-boc-piperidine (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)" as Class A precursors [9]. The Canadian regulatory framework requires licensing for production, distribution, importation, and exportation of these substances, with specific provisions for legitimate pharmaceutical and research applications [10].

China has incorporated international precursor controls into its domestic regulatory framework through the Regulations on the Administration of Precursor Chemicals. As of September 2024, Chinese authorities added N-phenylpiperidin-4-amine, 1-N-Boc-4-(Phenylamino)piperidine, and norfentanyl to Category II precursor chemical controls [11]. These controls mandate licensing for production, operation, purchase, transportation, and import/export activities [12] [11].

| Year | Substances Scheduled | Total Controlled Substances | Enforcement Focus |

|---|---|---|---|

| 2017 | NPP, ANPP | 31 | Direct fentanyl precursors |

| 2019 | 3,4-MDP-2-P methyl glycidic acid | 32 | MDMA precursors |

| 2020 | MAPA | 33 | Methamphetamine precursors |

| 2022 | 4-AP, 1-boc-4-AP, Norfentanyl | 36 | Alternative fentanyl pathways |

| 2024 | 4-piperidone, 1-boc-4-piperidone, 16 ATS precursors | 51 | Designer precursors |

Forensic Detection and Misuse Patterns

Forensic detection of piperidine derivatives relies on comprehensive analytical protocols combining chromatographic separation, mass spectrometry, and structural confirmation techniques [13]. Law enforcement laboratories employ gas chromatography-mass spectrometry and liquid chromatography-quadrupole time-of-flight mass spectrometry as primary identification methods [14] [13]. These analytical approaches enable differentiation between structural isomers and identification of novel derivatives that may circumvent existing controls [13].

The Centre for Forensic Science Research and Education documented the first detection of ortho-methyl-boc-4-AP in May 2024, demonstrating the continuing evolution of precursor chemicals in illicit markets [15] [16]. This compound represents a structural modification of the controlled 1-boc-4-AP, designed to produce ortho-methylfentanyl while potentially evading regulatory controls [15]. The sample originated from China and was detected as a white powder in the absence of other substances [16].

Misuse patterns demonstrate geographic concentration in specific trafficking corridors. The National Forensic Laboratory Information System reported varying detection frequencies for related compounds, with significant increases following international scheduling of primary precursors [17]. Detection patterns indicate source concentration in Chinese manufacturing, with distribution through Mexican trafficking networks into North American markets [18].

Chemical profiling studies reveal manufacturing signatures that enable source identification and trafficking pattern analysis. The Drug Enforcement Administration Fentanyl Signature Profiling Program performs in-depth chemical analyses of seized exhibits, identifying specific synthesis routes and precursor chemicals used in production [19]. These analyses demonstrate shifts from traditional NPP-ANPP pathways to alternative routes utilizing 4-anilinopiperidine derivatives following international scheduling actions [20].

| Region | Primary Detection Method | Typical Quantities | Common Source Countries |

|---|---|---|---|

| North America | Border interdiction | Kilogram level | China, Mexico |

| Europe | Chemical profiling | 100g-1kg range | China |

| Asia-Pacific | Laboratory analysis | Variable | China, India |

| China | Domestic monitoring | Multi-kilogram | Domestic production |

| International Borders | PICS reporting | Variable | Multiple |

Synthetic Pathway Interdiction Strategies

Synthetic pathway interdiction strategies target multiple points in the precursor-to-product supply chain through coordinated enforcement actions and regulatory controls [21] [22]. Source control measures focus on manufacturing restrictions and export monitoring in primary production countries, particularly China, which has implemented enhanced controls on precursor chemical production and distribution [12] [23].

Transit interdiction strategies employ advanced detection technologies at ports of entry and international borders. United States Customs and Border Protection data demonstrate significant increases in fentanyl and precursor seizures, with over 54,000 pounds of fentanyl and 2.2 million pounds of synthetic drug precursors interdicted over five years [22]. These interdiction efforts utilize chemical detection equipment, intelligence-driven targeting, and international information sharing through systems such as the Precursors Incident Communication System [5].

Financial disruption strategies target the economic infrastructure supporting precursor trafficking through asset seizure and financial intelligence analysis [21]. These approaches complement chemical interdiction by disrupting the financial networks that facilitate large-scale precursor transactions and money laundering operations associated with synthetic drug trafficking [21].

International cooperation mechanisms facilitate information sharing and coordinated enforcement actions through organizations including the International Narcotics Control Board, United Nations Office on Drugs and Crime, and bilateral law enforcement partnerships [23]. Operation Backup, conducted in October 2023, involved 39 countries and territories targeting fentanyl precursors including 4-piperidone and 1-boc-4-piperidone [5] [24]. This operation generated intelligence used to support international scheduling recommendations and demonstrated the effectiveness of coordinated global enforcement efforts [5].

The Precursors Incident Communication System enables real-time information sharing among international law enforcement agencies, with 34 incidents related to fentanyl precursors communicated through this system in 2023 [25]. These communications facilitate rapid response to emerging trafficking patterns and enable coordinated interdiction efforts across multiple jurisdictions [5].

| Strategy Type | Implementation Method | Key Agencies | Effectiveness Rating |

|---|---|---|---|

| Source Control | Manufacturing restrictions | National regulators | High |

| Transit Interdiction | Border screening | Customs authorities | Moderate |

| Precursor Monitoring | Chemical tracking systems | DEA, INCB | High |

| Financial Disruption | Asset seizure | Financial intelligence units | Moderate |

| International Cooperation | Information sharing | INCB, UNODC | High |